4-Iodophenyl isothiocyanate chemical properties
4-Iodophenyl isothiocyanate chemical properties
An In-depth Technical Guide to 4-Iodophenyl Isothiocyanate: Chemical Properties and Applications
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. 4-Iodophenyl isothiocyanate (4-IPITC) is a versatile building block with significant potential in pharmaceutical synthesis and has demonstrated noteworthy biological activities. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and safety protocols, supported by experimental methodologies and visual diagrams to facilitate understanding.
Core Chemical and Physical Properties
4-Iodophenyl isothiocyanate is a substituted aromatic compound containing both an iodine atom and an isothiocyanate functional group. These features contribute to its unique reactivity and utility in organic synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄INS | [1][2][3] |
| Molecular Weight | 261.08 g/mol | [1][4][5] |
| IUPAC Name | 1-iodo-4-isothiocyanatobenzene | [1][2][5] |
| CAS Number | 2059-76-9 | [1][2][3][4] |
| Appearance | White to cream to yellow to red to brown crystals, powder, or fused solid | [2] |
| Melting Point | 72.0 - 82.0 °C | [2] |
| Boiling Point (calc.) | 630.31 K | [4] |
| Water Solubility (calc.) | log₁₀WS = -3.54 | [4] |
| Octanol/Water Partition Coefficient (calc.) | logPₒ/w = 3.026 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Iodophenyl isothiocyanate.
| Spectroscopic Technique | Data Summary | Reference(s) |
| ¹³C NMR | Spectral data is available in public databases. | [1] |
| Mass Spectrometry (GC-MS) | NIST Number: 134944; Molecular Ion (M⁺): 261; Base Peak: 134 | [1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum is available. | [1][3][6] |
Reactivity, Stability, and Handling
The reactivity of 4-IPITC is primarily dictated by the isothiocyanate group, which is susceptible to nucleophilic attack.[7] The presence of an iodine atom on the phenyl ring provides a site for various cross-coupling reactions, further enhancing its synthetic utility.[7]
Stability and Storage: 4-Iodophenyl isothiocyanate is stable under standard ambient conditions. It should be stored in a tightly closed container in a well-ventilated area, protected from heat and moisture.[8]
Hazardous Decomposition: Upon combustion, it may produce hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen iodide.[8]
Safety Precautions: This compound is classified as hazardous. It can cause severe skin burns and eye damage, skin and eye irritation, and may cause respiratory irritation.[1][5] It is harmful if swallowed, in contact with skin, or if inhaled.[5]
Recommended Handling Procedures:
-
Always work in a well-ventilated area or under a fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Avoid breathing dust, fumes, or vapors.[8]
-
Wash hands thoroughly after handling.[8]
-
Ensure eyewash stations and safety showers are readily accessible.[8]
Synthesis of 4-Iodophenyl Isothiocyanate
A common route for the synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonylating agent.
Caption: General synthesis workflow for 4-Iodophenyl Isothiocyanate.
Applications in Drug Development and Neuroscience
Recent studies have highlighted the potential of 4-IPITC as a neuroprotective agent.[9]
Neuroprotective Effects:
-
In Vitro Studies: 4-IPITC has been shown to protect primary cortical neurons from various insults, including excessive glutamate exposure, oxygen-glucose deprivation, and oxidative stress.[9] It also demonstrated neurotrophic properties by promoting neurite outgrowth.[9]
-
In Vivo Models: In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, 4-IPITC delayed the onset of the disease and reduced its overall severity.[9] It also showed promise in a mouse model of Parkinson's disease by mitigating the toxic effects of MPTP.[9]
Caption: Proposed neuroprotective mechanism of 4-Iodophenyl Isothiocyanate.
Experimental Protocols
General Protocol for the Synthesis of a Thiourea Derivative from 4-Iodophenyl Isothiocyanate:
This protocol describes a general method for the reaction of 4-IPITC with a primary amine to form the corresponding N,N'-disubstituted thiourea, a common reaction for isothiocyanates.
Materials:
-
4-Iodophenyl isothiocyanate
-
Primary amine (e.g., benzylamine)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Apparatus for filtration (e.g., Büchner funnel)
Procedure:
-
Dissolve 1 equivalent of 4-Iodophenyl isothiocyanate in a suitable solvent in a round-bottom flask.
-
To this stirring solution, add 1 to 1.1 equivalents of the primary amine dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours.
-
Upon completion, the thiourea product, which is often a solid, may precipitate from the solution.
-
If a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
The purity and identity of the resulting thiourea can be confirmed by melting point determination, NMR, and IR spectroscopy.
Caption: Experimental workflow for thiourea synthesis from 4-IPITC.
References
- 1. 4-Iodophenylisothiocyanate | C7H4INS | CID 74938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Iodophenyl isothiocyanate, 97% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-Iodophenyl isothiocyanate [webbook.nist.gov]
- 4. 4-Iodophenyl isothiocyanate (CAS 2059-76-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-Iodophenyl isothiocyanate, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 4-Iodophenyl isothiocyanate [webbook.nist.gov]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-iodophenyl isothiocyanate: a neuroprotective compound - PubMed [pubmed.ncbi.nlm.nih.gov]
